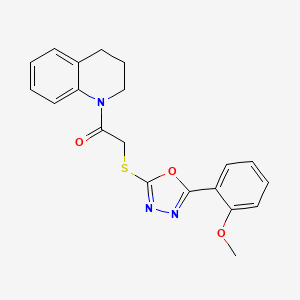

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

This compound features a hybrid structure combining a 3,4-dihydroquinoline (a partially saturated quinoline derivative) linked via an ethanone moiety to a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl group and a thioether bridge. The 2-methoxyphenyl group introduces electron-donating properties, which may influence solubility and receptor interactions.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-25-17-11-5-3-9-15(17)19-21-22-20(26-19)27-13-18(24)23-12-6-8-14-7-2-4-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLOBOSCOKLYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is synthesized through a multi-step reaction involving intermediates such as 3,4-dihydroquinoline and 1,3,4-oxadiazole derivatives. The synthetic route generally follows:

Preparation of 3,4-dihydroquinoline via catalytic hydrogenation of quinoline under mild conditions.

Synthesis of the 1,3,4-oxadiazole derivative through cyclization reactions involving hydrazides and carboxylic acids.

Coupling of the prepared 3,4-dihydroquinoline and 1,3,4-oxadiazole derivatives to form the desired compound through nucleophilic substitution reactions, often under basic conditions.

Industrial Production Methods: The industrial production of this compound follows similar routes with optimizations for larger scales. Techniques include the use of continuous flow reactors to enhance reaction efficiency, reduce by-products, and improve yields. Quality control and purification processes like recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions including:

Oxidation: : Conversion of the 3,4-dihydroquinoline moiety to its quinoline form using oxidizing agents such as potassium permanganate.

Reduction: : Reduction of oxadiazole derivatives under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: : Nucleophilic substitution reactions where the ethanone side chain can be modified under basic or acidic conditions.

Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reactions are often conducted in organic solvents like methanol, ethanol, or acetonitrile under controlled temperatures and pressures to optimize yields and selectivity.

Major Products: The major products of these reactions vary depending on conditions but often include modified quinoline or oxadiazole derivatives with functional groups that enable further chemical transformations.

Scientific Research Applications

Chemistry: The compound’s chemical reactivity makes it a valuable intermediate for synthesizing more complex organic molecules and exploring new reaction pathways.

Biology: In biological research, this compound is studied for its potential to interact with enzymes and receptors due to its structural mimicry of naturally occurring compounds.

Medicine: Preliminary studies indicate potential therapeutic applications in treating diseases such as cancer and infections, leveraging its ability to inhibit specific biological targets.

Industry: Its unique properties are exploited in materials science for developing new polymers, coatings, and other industrial materials with desired characteristics.

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzyme active sites or receptor binding domains. The 3,4-dihydroquinoline moiety can engage in π-π stacking interactions, while the oxadiazole moiety can form hydrogen bonds, enhancing binding affinity and selectivity. The exact pathways vary depending on the specific application, but they typically involve inhibition or activation of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The substituent on the 1,3,4-oxadiazole ring significantly impacts physicochemical and biological properties. Key analogs include:

Key Trends :

- Electron-donating groups (e.g., methoxy) improve solubility and may enhance interactions with polar biological targets.

- Heterocyclic additions (e.g., pyrazole, thiadiazole) diversify binding modes and pharmacokinetic profiles .

Core Structure Modifications

Replacing the 3,4-dihydroquinoline moiety with other aromatic systems alters bioactivity:

Key Trends :

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic derivative that incorporates a quinoline and oxadiazole moiety. This unique structure suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, and research findings related to this compound.

- Molecular Formula : C19H22N6O2S

- Molecular Weight : 398.5 g/mol

- CAS Number : 1013776-54-9

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dihydroquinoline derivatives with oxadiazole-thio derivatives. The method often employs various reagents to facilitate the formation of the thioether linkage and ensure high yields of the desired product.

Anticancer Activity

Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. For instance:

- In vitro Studies :

- Compounds with oxadiazole rings have shown promising results against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. For example, compound 3a demonstrated an IC50 value of 24.74 µM against MCF-7 cells, which is comparable to standard chemotherapeutic agents such as Tamoxifen (IC50 = 5.12 µM) and 5-Fluorouracil (IC50 = 24.74 µM) .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 3a | MCF-7 | 24.74 | Comparable to Tamoxifen |

| 3b | MCF-7 | 5 | Superior to standard drugs |

| 21 | HeLa | 50 | Significant activity noted |

Antimicrobial Activity

The compound's oxadiazole component is also associated with antimicrobial properties:

- Antibacterial Studies :

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis; inhibiting it can lead to reduced proliferation of cancer cells.

- Induction of Apoptosis : Certain derivatives may trigger apoptotic pathways in cancer cells.

- Antimicrobial Action : The presence of the oxadiazole moiety contributes to membrane disruption in bacterial cells.

Case Studies

Several studies have demonstrated the efficacy of similar compounds:

- Alam et al. Study :

- Zabiulla et al. Study :

- Ribeiro et al. Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.